molecular formula C8H11N3O3S B13181785 N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide

Cat. No.: B13181785
M. Wt: 229.26 g/mol
InChI Key: MMTQQESMGMMALG-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiolane ring with a dioxo group and an imidazole ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide typically involves the reaction of a thiolane derivative with an imidazole carboxamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The temperature and time required for the reaction can vary, but it generally occurs at room temperature over several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions. The use of automated systems and advanced monitoring techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzamide

Uniqueness

N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide stands out due to its unique combination of a thiolane ring with a dioxo group and an imidazole ring. This structural arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)imidazole-1-carboxamide

InChI

InChI=1S/C8H11N3O3S/c12-8(11-3-2-9-6-11)10-7-1-4-15(13,14)5-7/h2-3,6-7H,1,4-5H2,(H,10,12)

InChI Key

MMTQQESMGMMALG-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)N2C=CN=C2

Origin of Product

United States

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